molecular formula C24H19N3O6 B11576032 4-[7-(2-methoxyethyl)-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl]benzoic acid

4-[7-(2-methoxyethyl)-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl]benzoic acid

Cat. No.: B11576032
M. Wt: 445.4 g/mol
InChI Key: IMDDNNHYGVSKBQ-UHFFFAOYSA-N
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Description

4-[7-(2-methoxyethyl)-4,6,17-trioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl]benzoic acid is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(2-methoxyethyl)-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl]benzoic acid typically involves multi-step reactions starting from simpler precursors. The process often includes the formation of intermediate compounds through cyclization reactions, followed by functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality material for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[7-(2-methoxyethyl)-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the tetracyclic core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[7-(2-methoxyethyl)-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl]benzoic acid has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms and molecular interactions.

    Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Medicine: The compound’s potential therapeutic properties are being explored, including its ability to interact with specific molecular targets and pathways involved in disease processes.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with industrial applications.

Mechanism of Action

The mechanism of action of 4-[7-(2-methoxyethyl)-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s tetracyclic structure allows it to fit into specific binding sites, influencing the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 13-(3-ethoxypropyl)-17-(4-methoxyphenyl)-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
  • 2,9-diphenyl-17[lambda]6-thiatetracyclo[8.7.0.03,8.011,16]hepta-deca-1(10),2,4,6,8,11(16),12,14-octa-ene-17,17-dione

Uniqueness

4-[7-(2-methoxyethyl)-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl]benzoic acid stands out due to its specific functional groups and the unique arrangement of its tetracyclic core. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

IUPAC Name

4-[7-(2-methoxyethyl)-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl]benzoic acid

InChI

InChI=1S/C24H19N3O6/c1-33-11-10-27-21-18(22(29)26-24(27)32)16(12-6-8-13(9-7-12)23(30)31)17-19(25-21)14-4-2-3-5-15(14)20(17)28/h2-9,16,25H,10-11H2,1H3,(H,30,31)(H,26,29,32)

InChI Key

IMDDNNHYGVSKBQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)O)C(=O)NC1=O

Origin of Product

United States

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